molecular formula C20H19N3O4S B2466082 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide CAS No. 941984-58-3

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide

Cat. No. B2466082
CAS RN: 941984-58-3
M. Wt: 397.45
InChI Key: YLPGHTZUZAZWJJ-UHFFFAOYSA-N
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Description

The compound “N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide” is a complex organic molecule that contains several functional groups and rings, including a pyridazinone ring . Pyridazinone derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyridazinone ring is a key component of this molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridazinone derivatives can undergo a variety of reactions due to the presence of multiple reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyridazinone derivatives typically have good solubility and stability due to the presence of the pyridazinone ring .

Scientific Research Applications

Future Directions

The future research directions for this compound could include further exploration of its pharmacological activities and potential therapeutic applications. Pyridazinone derivatives are a promising area of research in medicinal chemistry .

properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-2-28(25,26)20-12-11-18(22-23-20)15-7-6-8-16(13-15)21-19(24)14-27-17-9-4-3-5-10-17/h3-13H,2,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPGHTZUZAZWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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